molecular formula C22H29N3O16 B1264253 Achromobactin

Achromobactin

Cat. No. B1264253
M. Wt: 591.5 g/mol
InChI Key: JIVPNYWQBCSFIL-LUEMEQDGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Achromobactin is a natural product found in Dickeya chrysanthemi with data available.

Scientific Research Applications

Role in Bacterial Virulence and Plant Infection

Achromobactin, a siderophore, plays a crucial role in the virulence of Erwinia chrysanthemi, a phytopathogenic bacterium. It allows the bacterium to acquire iron from plant tissues, aiding in its pathogenicity. This siderophore is synthesized under iron-limited conditions and contributes significantly to bacterial growth and infection in plants (Franza, Mahé, & Expert, 2004).

Insight into Siderophore Biosynthesis

Studies on AcsD, an enzyme involved in achromobactin biosynthesis, have provided valuable insights into siderophore biosynthesis. This understanding is not only crucial for potential therapeutic interventions but also highlights novel enzyme chemistries. AcsD catalyzes the enantioselective citrate desymmetrization, a key step in achromobactin biosynthesis (Schmelz et al., 2009).

Role in Iron Acquisition in Pseudomonas syringae

In Pseudomonas syringae pv. syringae, achromobactin is essential for iron acquisition under iron-limiting conditions. Genetic and biochemical studies have confirmed its production and provided insights into its biosynthetic pathway. This research has implications for understanding the role of siderophores in bacterial survival and virulence (Berti & Thomas, 2009).

Regulation of Achromobactin Biosynthesis

Achromobactin biosynthesis in Pseudomonas syringae pv. syringae is regulated by an extracytoplasmic function (ECF) sigma factor, AcsS. This regulatory mechanism has broader implications for understanding how bacterial cells adapt to varying iron availability, especially in plant-associated lifestyles (Greenwald et al., 2012).

Implications for Antibacterial Therapy

The synthesis of siderophores like achromobactin is a potential target for developing new antibacterial agents. Understanding the synthetic pathways and the role of specific enzymes in siderophore biosynthesis can inform the development of therapies targeting bacterial iron acquisition systems, crucial for their survival and pathogenicity (Gulick, 2009).

properties

Product Name

Achromobactin

Molecular Formula

C22H29N3O16

Molecular Weight

591.5 g/mol

IUPAC Name

1-[2-[(3R)-3-carboxy-5-[[(3S)-3-carboxy-3-(2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl)propyl]amino]-3-hydroxy-5-oxopentanoyl]oxyethyl]-2-hydroxy-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H29N3O16/c26-12(23-6-3-11(16(30)31)25-14(28)2-5-22(25,40)19(36)37)9-20(38,17(32)33)10-15(29)41-8-7-24-13(27)1-4-21(24,39)18(34)35/h11,38-40H,1-10H2,(H,23,26)(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t11-,20+,21?,22?/m0/s1

InChI Key

JIVPNYWQBCSFIL-LUEMEQDGSA-N

Isomeric SMILES

C1CC(N(C1=O)CCOC(=O)C[C@](CC(=O)NCC[C@@H](C(=O)O)N2C(=O)CCC2(C(=O)O)O)(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CC(N(C1=O)CCOC(=O)CC(CC(=O)NCCC(C(=O)O)N2C(=O)CCC2(C(=O)O)O)(C(=O)O)O)(C(=O)O)O

synonyms

achromobactin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Achromobactin
Reactant of Route 2
Achromobactin
Reactant of Route 3
Achromobactin
Reactant of Route 4
Achromobactin
Reactant of Route 5
Achromobactin
Reactant of Route 6
Achromobactin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.